molecular formula C15H18O B14197883 4,4,5-Trimethyl-1-phenylhex-1-yn-3-one CAS No. 918638-77-4

4,4,5-Trimethyl-1-phenylhex-1-yn-3-one

Cat. No.: B14197883
CAS No.: 918638-77-4
M. Wt: 214.30 g/mol
InChI Key: AOSXFUKEBOCRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5-Trimethyl-1-phenylhex-1-yn-3-one is an organic compound characterized by its unique structure, which includes a phenyl group attached to a hexynone backbone with three methyl groups at the 4th and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5-Trimethyl-1-phenylhex-1-yn-3-one typically involves the alkylation of a suitable precursor, such as a phenylacetylene derivative, followed by the introduction of the methyl groups. Common synthetic routes include:

    Alkylation: Using a strong base like sodium hydride to deprotonate the phenylacetylene, followed by the addition of an alkyl halide to introduce the hexynone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trimethyl-1-phenylhex-1-yn-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4,4,5-Trimethyl-1-phenylhex-1-yn-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,5-Trimethyl-1-phenylhex-1-yn-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1-phenylpent-1-yn-3-one
  • 4,4,5-Trimethyl-1-phenylpent-1-yn-3-one

Uniqueness

4,4,5-Trimethyl-1-phenylhex-1-yn-3-one is unique due to the presence of three methyl groups at the 4th and 5th positions, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

918638-77-4

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

4,4,5-trimethyl-1-phenylhex-1-yn-3-one

InChI

InChI=1S/C15H18O/c1-12(2)15(3,4)14(16)11-10-13-8-6-5-7-9-13/h5-9,12H,1-4H3

InChI Key

AOSXFUKEBOCRRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(=O)C#CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.